3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure comprises a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a 4-methoxyphenylmethyl moiety at position 1. These substituents enhance its lipophilicity and electronic properties, which are critical for interactions with biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-16-8-2-13(3-9-16)12-22-17-10-11-27-18(17)19(24)23(20(22)25)15-6-4-14(21)5-7-15/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWUJUHDASPDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- Core: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- 4-Chlorophenyl at position 2.
- 4-Methoxyphenylmethyl at position 1.
- Molecular Formula : Estimated as C₂₀H₁₆ClN₂O₃S (based on analogs in ).
- Molecular Weight : ~408.87 g/mol (calculated from analogous structures).
Thieno[3,2-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity :
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The target compound’s 4-methoxyphenylmethyl group likely enhances solubility compared to the dichlorophenyl analog in , which showed moderate cytotoxicity.
- Sulfur vs. Oxygen Linkers : Compounds with sulfanyl groups (e.g., ) exhibit lower reported activity than those with oxygen-based linkers (e.g., ), suggesting electronic effects influence target binding.
Biological Activity Trends :
- The oxadiazole-containing derivative in demonstrated potent antitumor activity (IC₅₀ < 10 µM), attributed to its ability to intercalate DNA or inhibit kinases.
- Pyrrolo-triazolo-pyrimidine hybrids (e.g., ) showed superior anticancer activity, highlighting the importance of fused heterocyclic systems.
Physicochemical Properties: Melting Points: Analogous thieno[3,2-d]pyrimidines with chlorophenyl groups typically melt between 120–150°C (e.g., ), suggesting the target compound may fall within this range. Solubility: Methoxy groups (logP ~3.5) improve aqueous solubility compared to halogenated analogs (logP ~4.2) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of a thienopyrimidine core followed by substitution to introduce the 4-chlorophenyl and 4-methoxyphenyl groups. Key steps include:
- Cyclization : Starting with methyl 3-aminothiophene-2-carboxylate and urea to form the thieno[3,2-d]pyrimidine core .
- Substitution : Using chlorobenzyl chloride and methoxybenzyl halides under nucleophilic conditions .
- Optimization : Control temperature (e.g., reflux in acetonitrile at 80–100°C) and pH (neutral to slightly basic) to minimize side reactions. Monitor purity via thin-layer chromatography (TLC) .
Q. How is structural integrity confirmed after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to verify substituent positions and aromatic ring conformations .
- X-ray Crystallography : Resolve dihedral angles between the thienopyrimidine core and substituents to confirm spatial arrangement .
- Mass Spectrometry : Confirm molecular weight (e.g., expected m/z for CHClNOS: ~414.5) .
Advanced Research Questions
Q. How do electronic properties of substituents (e.g., chloro vs. methoxy groups) influence biological activity?
- Methodological Answer :
- Computational Studies : Perform density functional theory (DFT) calculations to map electron density distribution. The electron-withdrawing Cl group may enhance binding to hydrophobic enzyme pockets, while the methoxy group’s electron-donating effects could stabilize π-π interactions .
- Comparative Bioassays : Test analogs with substituent variations (e.g., replacing Cl with F or methoxy with ethoxy) to correlate electronic effects with activity .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Target-Specific Assays : Use enzyme inhibition studies (e.g., kinase or protease assays) to identify primary targets. For example, thienopyrimidines often inhibit tyrosine kinases linked to cancer, but may also disrupt bacterial efflux pumps .
- Dose-Response Analysis : Evaluate activity at varying concentrations (e.g., IC values) to distinguish primary from off-target effects .
Q. What strategies are effective in improving solubility without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility while retaining the active pharmacophore .
- Co-Crystallization : Use co-solvents like polyethylene glycol (PEG) or cyclodextrins during formulation to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer :
- Reproduce Conditions : Standardize solvents (e.g., acetonitrile vs. DMF), catalysts (e.g., Pd/C vs. CuI), and reaction times .
- Purity Assessment : Compare HPLC chromatograms (e.g., >95% purity thresholds) to identify side products affecting yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
